molecular formula C6H2Cl5N B156922 3,6-Dichloro-2-(trichloromethyl)pyridine CAS No. 1817-13-6

3,6-Dichloro-2-(trichloromethyl)pyridine

Cat. No. B156922
CAS RN: 1817-13-6
M. Wt: 265.3 g/mol
InChI Key: MWFCRQNUHFSUNY-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(trichloromethyl)pyridine is a chemical compound . It is a heterocyclic organic compound . It is colorless or white, crystalline solid with a mild, sweet odor .


Molecular Structure Analysis

The molecular formula of 3,6-Dichloro-2-(trichloromethyl)pyridine is C6H2Cl5N . The molecular weight is 265.352 .


Physical And Chemical Properties Analysis

3,6-Dichloro-2-(trichloromethyl)pyridine has a density of 1.68g/cm3 . It has a boiling point of 286.3ºC at 760 mmHg . The flash point is 154.3ºC . The exact mass is 262.86300 . The LogP value is 4.21510 , and the vapour pressure is 0.00459mmHg at 25°C .

Scientific Research Applications

Synthesis Methods

3,6-Dichloro-2-(trichloromethyl)pyridine (NP) is synthesized through the chlorination of 2-methylpyridine hydrochloride, employing a gas-liquid countercurrent tubular reactor. Optimal conditions involve using triethanolamine and benzoylperoxide as catalysts, with specific temperature and feed rates, achieving a 78.5% content of NP in products and a 93.4% yield (Huang Xiao-shan, 2009).

Chemical Structure and Properties

The chemical structure of 2,6-bis(3,6-dichloropicolinamide) pyridine, a related compound, has been characterized for its potential in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Mei Ling-fei, 2007). Additionally, the heat capacity and thermodynamic functions of 2-chloro-6-(trichloromethyl)pyridine have been studied, providing important data for understanding its physical properties (Tan Zhi-cheng, et al., 1989).

Application in Chemical Synthesis

3,6-Dichloro-2-(trichloromethyl)pyridine is used in the synthesis of various pyridine derivatives. For instance, it's involved in the preparation of 2,4,6-triarylpyridine derivatives, which have broad pharmaceutical and agrochemical applications due to their biological properties (B. Maleki, 2015). Similarly, its derivatives are used in the synthesis of 7-amino-1,4-dihydro-4-oxo-6-(trifluoromethyl) naphthyridines, showcasing its utility in the development of complex heterocyclic compounds (A. Bridges, J. P. Sanchez, 1990).

Industrial Applications

This compound also finds application in industrial processes. It's utilized in the control of nitrification of ammonium fertilizers and urea, demonstrating its significance in agricultural chemistry (C. Goring, 1962).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

3,6-dichloro-2-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl5N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFCRQNUHFSUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027439
Record name 3,6-Dichloro-2-(trichloromethyl)pyridine
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Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Pyridine, 3,6-dichloro-2-(trichloromethyl)-
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Product Name

3,6-Dichloro-2-(trichloromethyl)pyridine

CAS RN

1817-13-6
Record name 3,6-Dichloro-2-(trichloromethyl)pyridine
Source CAS Common Chemistry
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Record name 3,6-Dichloro-2-(trichloromethyl)pyridine
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Record name Pyridine, 3,6-dichloro-2-(trichloromethyl)-
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Record name 3,6-Dichloro-2-(trichloromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 3,6-dichloro-2-(trichloromethyl)
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Record name 3,6-DICHLORO-2-(TRICHLOROMETHYL)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JD Walker, S Dimitrov… - QSAR & Combinatorial …, 2003 - Wiley Online Library
There are opportunities to use data developed for High Production Volume (HPV) chemicals to save chemical testing resources for non‐HPV chemicals. First, data being developed for …
Number of citations: 14 onlinelibrary.wiley.com
CA Ma, MC Li, YN Liu, YH Xu - Electrochimica acta, 2010 - Elsevier
The electrochemical hydrodechlorination reaction from starting material 3,4,5,6-tetrachloropicolinic acid (3,4,5,6-TCP) to the end product 3,6-dichloropicolinic acid (3,6-DCP) was …
Number of citations: 25 www.sciencedirect.com
TN Brown, F Wania - Environmental Science & Technology, 2008 - ACS Publications
A large and ever-increasing number of chemicals are used in commerce, and researchers and regulators have struggled to ascertain that these chemicals do not threaten human health …
Number of citations: 201 pubs.acs.org
S Rayne, K Forest - Nature Precedings, 2010 - nature.com
The large number of historical and current organic chemicals in commerce, and the ability of these compounds to make their way from industrial to remote regions, has resulted in …
Number of citations: 4 www.nature.com
TN Brown - 2012 - library-archives.canada.ca
In this thesis, topics in chemical hazard and risk assessment are explored through the use of multimedia mass balance models and high-throughput chemical property …
Number of citations: 1 library-archives.canada.ca

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